molecular formula C15H14N2O4 B11444486 2,4-dihydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

2,4-dihydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11444486
M. Wt: 286.28 g/mol
InChI Key: XCYIEEXSDJQDNG-CXUHLZMHSA-N
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Description

2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is a hydrazide-hydrazone derivative of 2,4-dihydroxybenzoic acid. This compound is known for its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzoic acid hydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide involves its interaction with cellular targets. The compound can inhibit bacterial growth by interfering with cell wall synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dihydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes .

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2,4-dihydroxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O4/c1-21-14-5-3-2-4-10(14)9-16-17-15(20)12-7-6-11(18)8-13(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+

InChI Key

XCYIEEXSDJQDNG-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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